9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE
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Overview
Description
9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE: is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. This particular compound is characterized by the presence of tert-butylphenyl and methoxyphenyl groups attached to the carbazole core, which can influence its chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine
While specific biological applications are less common, carbazole derivatives have been studied for their potential in medicinal chemistry, particularly as anti-cancer and anti-inflammatory agents. The presence of methoxy and tert-butyl groups can enhance the bioavailability and stability of these compounds .
Industry
In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Tert-butylphenyl and Methoxyphenyl Groups: The tert-butylphenyl and methoxyphenyl groups are introduced through substitution reactions. .
Coupling Reactions: The final step involves coupling the substituted carbazole with fluorenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can target the carbazole core or the fluorenyl groups.
Substitution: Substitution reactions can occur at the tert-butylphenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are common in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.
Mechanism of Action
The mechanism of action of 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE in electronic applications involves its ability to transport electrons and holes efficiently. The molecular targets include the active layers in OLEDs, where it helps in the emission of light through recombination of electrons and holes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE is unique due to the presence of both tert-butyl and methoxy groups, which can enhance its electronic properties and stability. This makes it particularly valuable in high-performance electronic applications.
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H49NO2/c1-60(2,3)40-22-30-45(31-23-40)63-58-36-28-43(61(41-24-32-46(64-4)33-25-41)54-18-10-6-14-48(54)49-15-7-11-19-55(49)61)38-52(58)53-39-44(29-37-59(53)63)62(42-26-34-47(65-5)35-27-42)56-20-12-8-16-50(56)51-17-9-13-21-57(51)62/h6-39H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFLTHUXOHHZQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)OC)C8=C2C=CC(=C8)C9(C1=CC=CC=C1C1=CC=CC=C19)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H49NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694861 |
Source
|
Record name | 9-(4-tert-Butylphenyl)-3,6-bis[9-(4-methoxyphenyl)-9H-fluoren-9-yl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871018-07-4 |
Source
|
Record name | 9-(4-tert-Butylphenyl)-3,6-bis[9-(4-methoxyphenyl)-9H-fluoren-9-yl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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